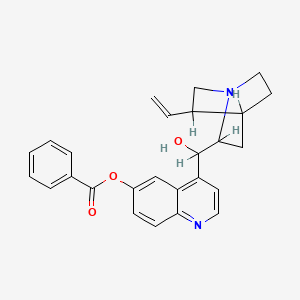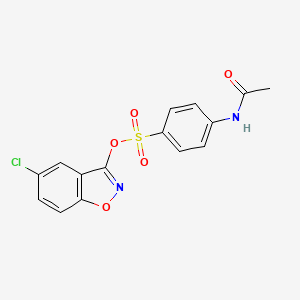![molecular formula C13H8Cl2F2S2 B14451222 1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene) CAS No. 78840-51-4](/img/structure/B14451222.png)
1,1'-[(Difluoromethylene)disulfanediyl]bis(4-chlorobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluorobis(4-chlorophenylthio)methane is an organofluorine compound characterized by the presence of two fluorine atoms and two 4-chlorophenylthio groups attached to a central methane carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of difluorobis(4-chlorophenylthio)methane typically involves the reaction of 4-chlorothiophenol with a difluoromethylating agent. One common method is the reaction of 4-chlorothiophenol with difluorocarbene precursors under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of difluorobis(4-chlorophenylthio)methane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up by optimizing the reaction parameters and using industrial-grade equipment to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Difluorobis(4-chlorophenylthio)methane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the 4-chlorophenylthio groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of sulfoxides, sulfones, or reduced thiol derivatives .
Aplicaciones Científicas De Investigación
Difluorobis(4-chlorophenylthio)methane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound’s unique properties make it useful in the design and synthesis of advanced materials, including polymers and coatings.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of difluorobis(4-chlorophenylthio)methane involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
Difluoromethylphenyl Sulfide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bis(4-chlorophenyl)methane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Difluoromethylthioanisole: Contains a methoxy group instead of a chlorophenyl group, affecting its chemical behavior.
Uniqueness
Difluorobis(4-chlorophenylthio)methane is unique due to the presence of both difluoromethyl and 4-chlorophenylthio groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields highlight its versatility and importance .
Propiedades
Número CAS |
78840-51-4 |
|---|---|
Fórmula molecular |
C13H8Cl2F2S2 |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenyl)sulfanyl-difluoromethyl]sulfanylbenzene |
InChI |
InChI=1S/C13H8Cl2F2S2/c14-9-1-5-11(6-2-9)18-13(16,17)19-12-7-3-10(15)4-8-12/h1-8H |
Clave InChI |
CCWDURKMLPFVTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1SC(F)(F)SC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



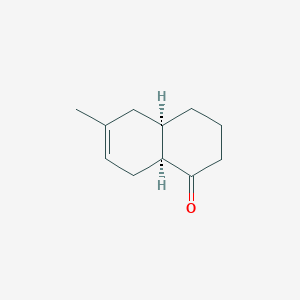
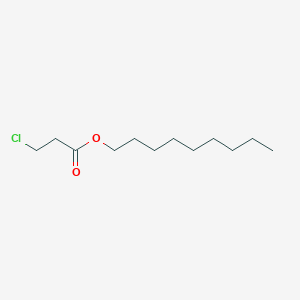
![[(Methylphosphanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane)](/img/structure/B14451163.png)
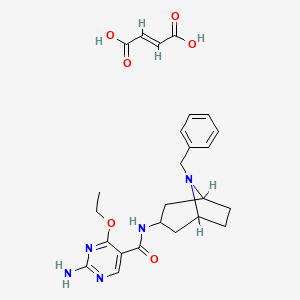
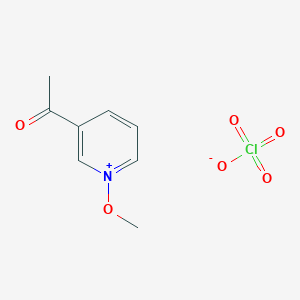
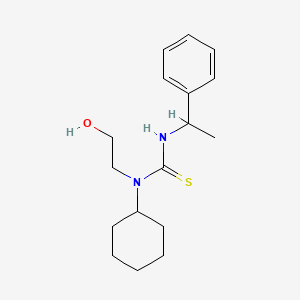
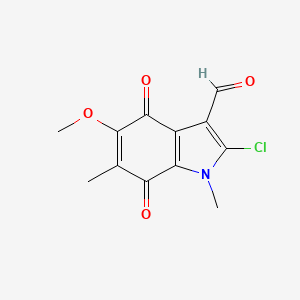
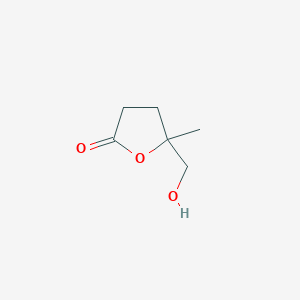
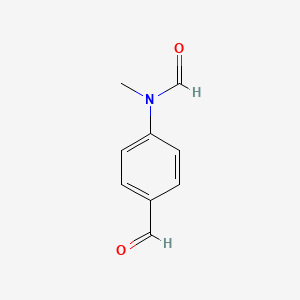

![Phosphinic acid, [1-[(diphenylmethyl)amino]-5-hydroxypentyl]-](/img/structure/B14451225.png)
